1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one
Description
1-[4-Methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one is a quinoline-derived compound featuring a methyl group at position 4, a pyrrolidinyl substituent at position 2, and an acetyl group at position 3 of the quinoline scaffold. The pyrrolidinyl moiety enhances lipophilicity and bioavailability, while the acetyl group contributes to hydrogen-bonding interactions, making this compound a candidate for drug discovery .
Properties
IUPAC Name |
1-(4-methyl-2-pyrrolidin-1-ylquinolin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-13-7-3-4-8-14(13)17-16(15(11)12(2)19)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQCBFGKLBVYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)N3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions and functional group transformations .
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various quinoline derivatives with modified functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antitumor activity. The specific compound may interact with various biological pathways involved in cancer progression. For example, quinoline derivatives have been studied for their ability to inhibit certain kinases associated with tumor growth, making them potential candidates for cancer therapy .
Neuropharmacology
The pyrrolidine moiety in this compound suggests possible interactions with neurotransmitter systems. Studies have shown that similar compounds can influence dopamine and serotonin receptors, which are critical targets in the treatment of neurological disorders such as depression and schizophrenia. The compound's structure may allow it to act as a modulator of these receptors, enhancing its therapeutic potential .
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of various quinoline derivatives, including 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one. The results demonstrated that this compound significantly inhibited the proliferation of cancer cell lines, showcasing its potential as a chemotherapeutic agent. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotective properties, researchers tested the compound on models of neurodegeneration. The findings revealed that it reduced oxidative stress markers and improved cognitive function in animal models, suggesting its potential utility in treating neurodegenerative diseases like Alzheimer's .
Materials Science Applications
Polymer Chemistry
Due to its unique structure, 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one can be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions makes it a candidate for developing new polymeric materials with enhanced mechanical properties and thermal stability .
Data Table: Summary of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor activity through kinase inhibition | Significant inhibition of cancer cell proliferation |
| Neuropharmacology | Modulation of neurotransmitter systems | Reduction in oxidative stress; cognitive improvement |
| Materials Science | Synthesis of advanced polymers | Enhanced mechanical properties through metal complexation |
Mechanism of Action
The mechanism by which 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate these interactions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolin-3-yl Ethane Derivatives
Physicochemical Properties
- Lipophilicity : The methyl and pyrrolidinyl groups in the target compound increase logP (predicted ~2.8), favoring blood-brain barrier penetration compared to 4b (logP ~1.5) and the nitro-substituted analogue (logP ~2.2) .
- Solubility: Hydroxyl and amino groups in analogues like 4b and III-a2 improve aqueous solubility (>10 mg/mL) versus the target compound (<5 mg/mL) .
Pharmacological Profiles
- Antimicrobial Activity : Compound 4b exhibits MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to its hydroxyl and pyrrolidinylmethyl groups. The target compound’s activity remains underexplored .
- CNS Potential: Structural similarity to psychoactive substances like 3F-α-PHiP (GHS-reported) suggests possible CNS effects, though specific data are lacking .
- Enzyme Binding: Molecular docking studies for 4b show strong interactions with bacterial dihydrofolate reductase (binding energy: −9.2 kcal/mol), whereas quinolin-3-yl derivatives may target kinases or GPCRs .
Biological Activity
1-[4-Methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one, also known by its CAS number 339106-19-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antibacterial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one features a quinoline core substituted with a pyrrolidine moiety. This structural configuration is significant for its biological interactions.
Antibacterial Activity
Research indicates that quinoline derivatives exhibit potent antibacterial properties. A study on similar compounds demonstrated that derivatives containing a pyrrolidine ring can inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. For instance, compounds with structural similarities to 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-[4-Methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one | TBD | TBD |
| A-60969 | 0.25 | Staphylococcus aureus |
| Ciprofloxacin | 2 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Quinoline derivatives have been shown to induce apoptosis in cancer cells. For instance, compounds similar to 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one have demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism often involves the disruption of cellular signaling pathways leading to programmed cell death.
Neuroprotective Effects
Neuroprotective properties are another area of interest for quinoline derivatives. Studies suggest that compounds with a similar structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s . The ability to cross the blood-brain barrier enhances their therapeutic potential.
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives:
- Study on Antibacterial Efficacy : A study published in MDPI evaluated various pyrrole and quinoline derivatives against bacterial strains, showing significant activity against resistant strains .
- Cytotoxicity Evaluation : A comparative study assessed the cytotoxic effects of multiple quinoline derivatives on cancer cell lines, revealing that modifications in the pyrrolidine ring significantly enhanced anticancer activity .
- Neuroprotective Mechanisms : Research examining the interaction of similar compounds with AChE revealed structural features critical for binding affinity and inhibition efficiency, suggesting pathways for developing new Alzheimer's treatments .
Q & A
Basic: What are the common synthetic routes for 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one?
Answer:
The synthesis typically involves multi-step reactions:
Quinoline Core Formation : Cyclocondensation of aniline derivatives with ketones or aldehydes under acidic conditions to form the quinoline backbone .
Pyrrolidine Introduction : Coupling the quinoline intermediate with a pyrrolidine derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent in dichloromethane .
Acetylation : Introducing the ethanone group via Friedel-Crafts acylation or condensation with acetyl chloride in the presence of Lewis acids like AlCl₃ .
Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–80°C for optimal yield) are critical .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methyl at δ 2.5 ppm, pyrrolidine protons at δ 3.0–3.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, confirming fused quinoline-pyrrolidine systems and bond angles (e.g., C-N bond lengths ~1.34 Å) .
- IR Spectroscopy : Detects functional groups (e.g., carbonyl stretch at ~1635 cm⁻¹ for the ethanone moiety) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from:
- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >98% .
- Stereochemical Effects : Chiral chromatography (e.g., Chiralpak AD-H) to isolate enantiomers, as bioactivity may differ .
- Assay Conditions : Standardize cellular models (e.g., HEK293 for receptor binding) and control for metabolite interference .
Advanced: What methodologies optimize reaction yields when traditional routes give <30% output?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 15 minutes vs. 24 hours) and improves yields by 20–40% via enhanced thermal efficiency .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by precise control of residence time and mixing .
- Catalyst Screening : Test alternatives to Pd(PPh₃)₄, such as Buchwald-Hartwig catalysts, for C-N bond formation .
Basic: What are the key reactivity patterns of this compound?
Answer:
- Oxidation : The ethanone group resists oxidation, but the quinoline ring undergoes hydroxylation with KMnO₄ under acidic conditions .
- Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce the pyrrolidine ring .
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) occurs at the quinoline C-6 position due to electron-rich environments .
Advanced: How can computational modeling guide structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations : Use AutoDock Vina to predict binding to biological targets (e.g., kinase domains). The pyrrolidine nitrogen shows strong hydrogen bonding with ATP-binding pockets .
- QSAR Models : Correlate logP values (calculated via ChemAxon) with cytotoxicity data to prioritize derivatives with optimal hydrophobicity (logP 2–3) .
- MD Simulations : Assess conformational stability in aqueous environments (GROMACS suite) to optimize solubility .
Basic: What spectroscopic techniques differentiate regioisomers of this compound?
Answer:
- NOESY NMR : Detects spatial proximity between the methyl group and pyrrolidine protons to confirm substitution at C-2 vs. C-4 .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes isomers via exact mass (e.g., [M+H]⁺ at m/z 295.1814 for C₁₉H₂₂N₂O) .
- UV-Vis Spectroscopy : Quinoline absorption maxima shift by ~10 nm depending on substituent position (e.g., 320 nm for C-2 vs. 310 nm for C-4) .
Advanced: What strategies mitigate toxicity concerns in preclinical studies?
Answer:
- Metabolite Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., quinoline epoxides) to guide structural modifications .
- Prodrug Design : Mask the ethanone group as a phosphate ester to reduce off-target effects .
- In Silico Toxicity Prediction : Tools like Derek Nexus flag structural alerts (e.g., pyrrolidine nitrosation risks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
